REACTION_CXSMILES
|
[CH2:1]1[C@@H:5]2[C@H:6]3[C:11](=[O:12])[N:10]([OH:13])[C:8](=[O:9])[C@H:7]3[C@H:2]1[CH:3]=[CH:4]2.[O-]CC.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(O)C.CCOCC>[OH:13][N:10]1[C:11](=[O:12])[CH:6]2[CH:7]([CH:2]3[CH2:1][CH:5]2[CH:4]=[CH:3]3)[C:8]1=[O:9]
|
Name
|
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the residual moisture from the reagent
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in freshly prepared absolute ethanol (60 mL)
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
STIRRING
|
Details
|
The solution is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
is then washed with water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a white solid
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(=O)C2C3C=CC(C2C1=O)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C@@H:5]2[C@H:6]3[C:11](=[O:12])[N:10]([OH:13])[C:8](=[O:9])[C@H:7]3[C@H:2]1[CH:3]=[CH:4]2.[O-]CC.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(O)C.CCOCC>[OH:13][N:10]1[C:11](=[O:12])[CH:6]2[CH:7]([CH:2]3[CH2:1][CH:5]2[CH:4]=[CH:3]3)[C:8]1=[O:9]
|
Name
|
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the residual moisture from the reagent
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in freshly prepared absolute ethanol (60 mL)
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
STIRRING
|
Details
|
The solution is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
is then washed with water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a white solid
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(=O)C2C3C=CC(C2C1=O)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |